molecular formula C14H10ClN3 B13052978 5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine

5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine

Cat. No.: B13052978
M. Wt: 255.70 g/mol
InChI Key: ZVOXGGHFWNWGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine is a heterocyclic compound that contains both pyridine and naphthyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine typically involves the following steps:

    Coupling Reaction: The coupling of the chlorinated naphthyridine with 2-methylpyridine.

Common reagents used in these reactions include halogenating agents like thionyl chloride or phosphorus pentachloride, and coupling agents such as palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,6-naphthyridine: Lacks the pyridine ring, making it less versatile in certain applications.

    2-Methyl-4-pyridyl-1,6-naphthyridine:

Uniqueness

5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine is unique due to the presence of both the chlorine atom and the 2-methylpyridine moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C14H10ClN3

Molecular Weight

255.70 g/mol

IUPAC Name

5-chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine

InChI

InChI=1S/C14H10ClN3/c1-9-8-10(4-6-16-9)12-3-2-11-13(18-12)5-7-17-14(11)15/h2-8H,1H3

InChI Key

ZVOXGGHFWNWGQL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=NC3=C(C=C2)C(=NC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.